

Application Notes and Protocols for Flow Cytometry Analysis with ZK756326 Dihydrochloride

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B10773303

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Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).^{[1][2][3]} CCR8 is primarily expressed on immune cells, including regulatory T cells (Tregs), T helper 2 (Th2) cells, and monocytes, and plays a crucial role in immune cell trafficking and inflammatory responses.^{[4][5]} Its natural ligand is CCL1.^{[1][3]} **ZK756326 dihydrochloride** mimics the action of CCL1, stimulating downstream signaling pathways. This document provides detailed protocols for utilizing **ZK756326 dihydrochloride** in flow cytometry-based assays to characterize its interaction with CCR8 and to assess its potential effects on cellular processes such as apoptosis and cell cycle progression.

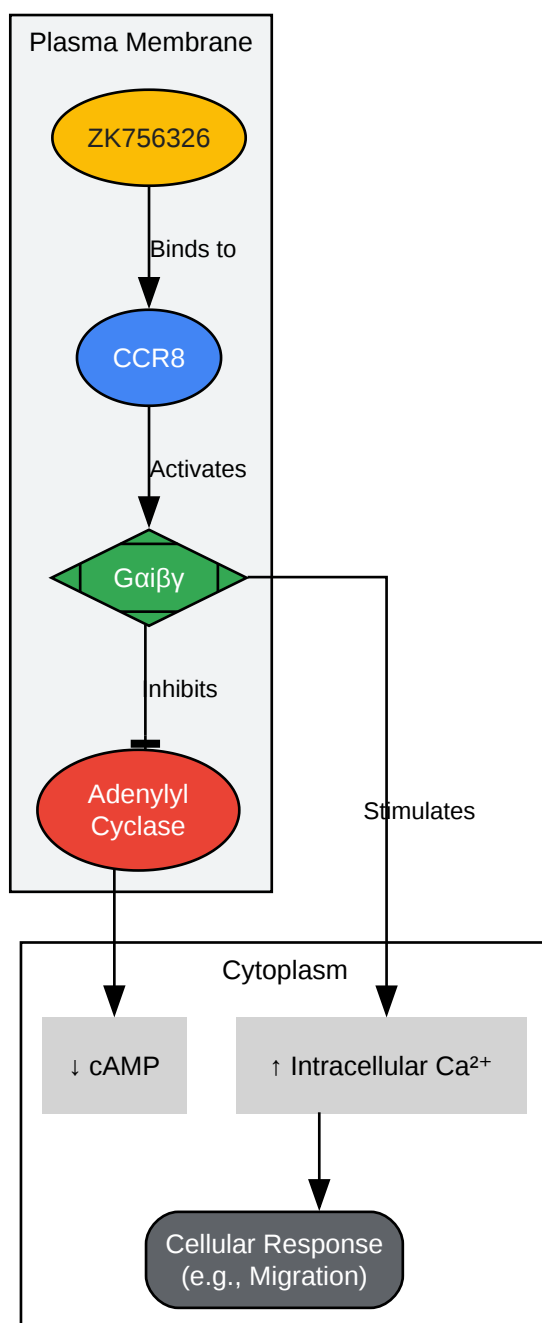
Data Presentation

The following table summarizes the key quantitative data for **ZK756326 dihydrochloride** based on available literature.

Parameter	Value	Cell Line/System	Reference
IC50 (CCL1 Binding Inhibition)	1.8 μ M	Cells expressing human CCR8	[1][3]
Specificity	>28-fold for CCR8 over 26 other GPCRs (at 50 μ M)	Various	[1]
Off-target Binding (IC50)	5-HT1A: 5.4 μ M, 5-HT2B: 4.4 μ M, 5-HT2C: 34.8 μ M, 5-HT5A: 16 μ M	Serotonergic receptors	[1]

Signaling Pathway

Activation of CCR8 by **ZK756326 dihydrochloride** initiates a signaling cascade through the G α i subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the mobilization of intracellular calcium.[6][7][8] These events ultimately culminate in cellular responses such as chemotaxis and migration.[8][9]



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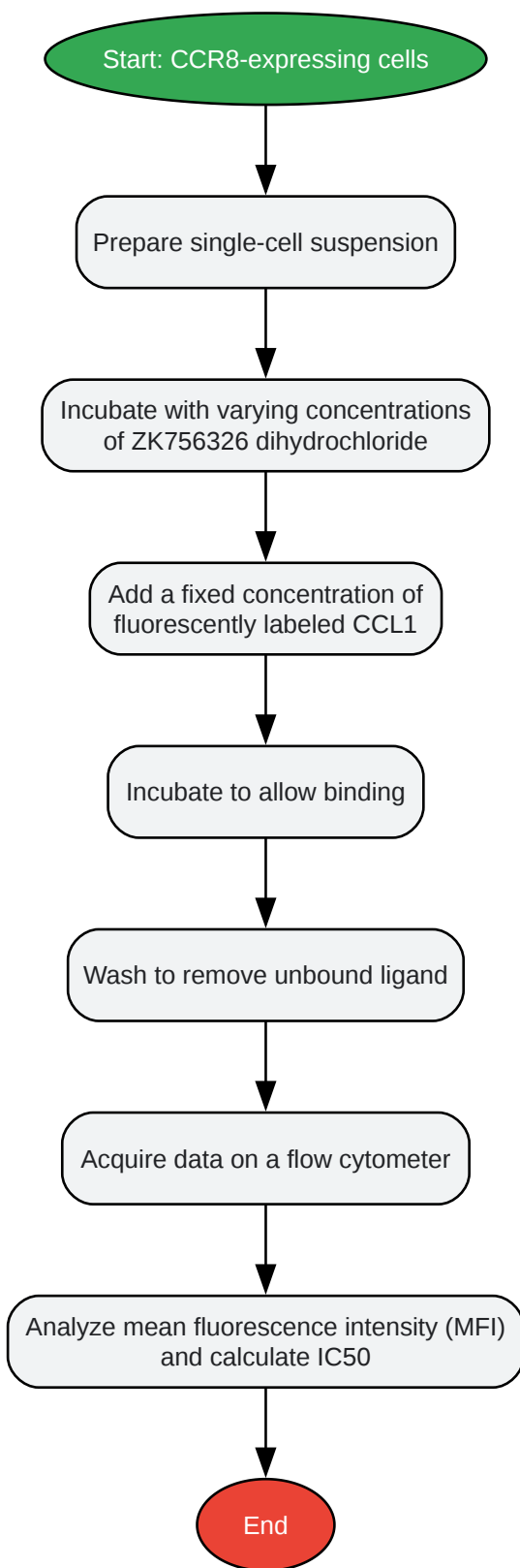
CCR8 Signaling Pathway Activated by ZK756326.

Experimental Protocols

Competitive Binding Assay Using Flow Cytometry

This protocol details a method to determine the binding affinity of **ZK756326 dihydrochloride** to CCR8 by measuring its ability to compete with a fluorescently labeled CCL1 ligand.

Experimental Workflow



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Workflow for Competitive Binding Assay.

Materials:

- CCR8-expressing cells (e.g., transfected cell line or primary cells)
- **ZK756326 dihydrochloride**
- Fluorescently labeled CCL1 (e.g., CCL1-AF647)
- Flow Cytometry Staining Buffer (PBS with 1% BSA)
- 96-well V-bottom plate
- Flow cytometer

Procedure:

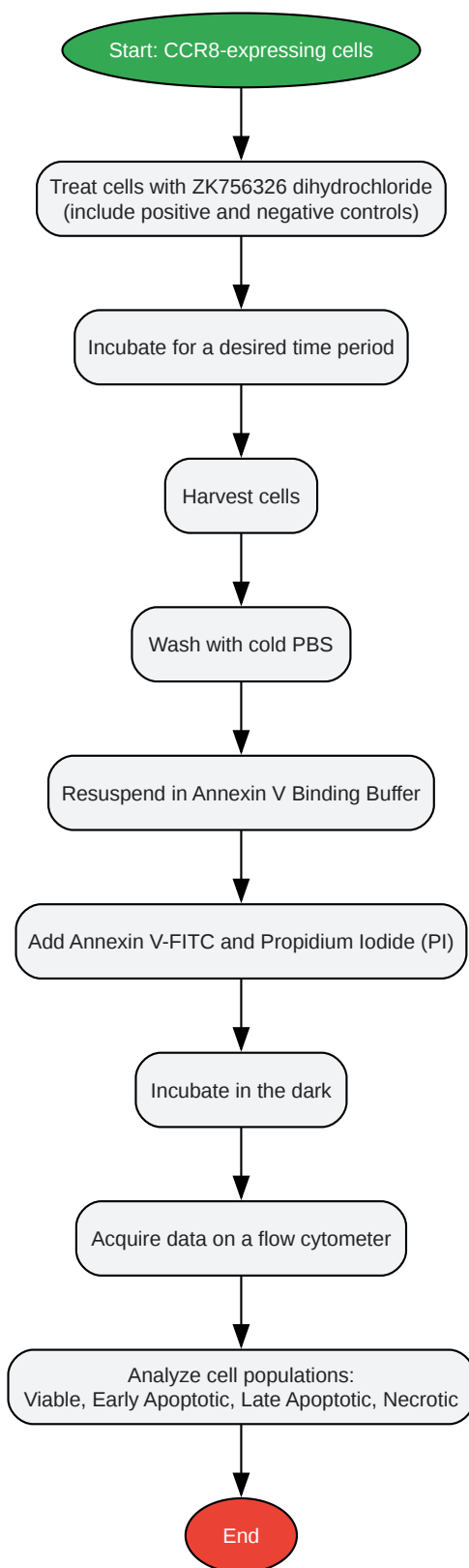
- **Cell Preparation:** Harvest CCR8-expressing cells and prepare a single-cell suspension in cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1×10^6 cells/mL.
- **Competitor Incubation:** Add 50 μ L of the cell suspension to each well of a 96-well V-bottom plate. Prepare serial dilutions of **ZK756326 dihydrochloride** in Flow Cytometry Staining Buffer and add 25 μ L to the appropriate wells. Include a vehicle control (buffer only). Incubate for 15 minutes at room temperature.
- **Labeled Ligand Addition:** Add 25 μ L of a fixed, predetermined concentration of fluorescently labeled CCL1 to each well. The concentration of the labeled ligand should ideally be at or below its K_d for CCR8 to ensure sensitive competition.
- **Incubation:** Incubate the plate for 30-60 minutes at 4°C, protected from light.
- **Washing:** Wash the cells twice with 200 μ L of cold Flow Cytometry Staining Buffer per well. Centrifuge at 300 x g for 5 minutes between washes.
- **Data Acquisition:** Resuspend the cell pellet in 200 μ L of Flow Cytometry Staining Buffer and acquire data on a flow cytometer. Record the mean fluorescence intensity (MFI) of the fluorescently labeled CCL1 for each sample.

- Data Analysis: Plot the MFI against the concentration of **ZK756326 dihydrochloride**. Fit the data using a non-linear regression model to determine the IC50 value.

Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol can be used to investigate whether activation of CCR8 by **ZK756326 dihydrochloride** induces apoptosis.

Experimental Workflow



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Workflow for Apoptosis Analysis.

Materials:

- CCR8-expressing cells
- **ZK756326 dihydrochloride**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- 6-well plates or culture flasks

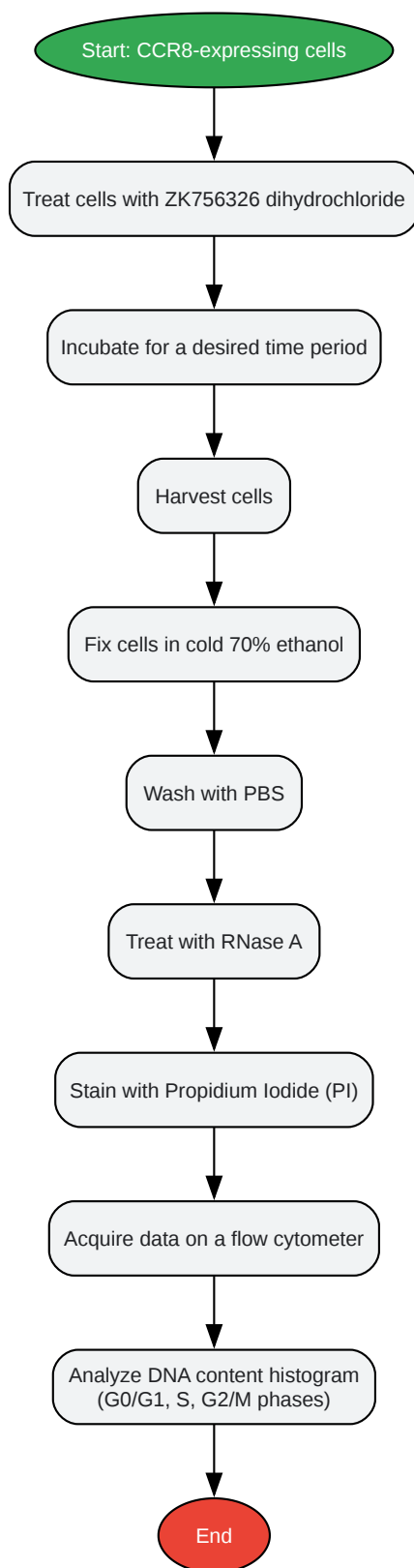
Procedure:

- Cell Treatment: Seed CCR8-expressing cells in appropriate culture vessels and treat with various concentrations of **ZK756326 dihydrochloride** for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).
- Cell Harvesting: After incubation, collect both adherent and floating cells.
- Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[\[10\]](#)
- Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.[\[11\]](#) Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.[\[11\]](#)
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Data Acquisition: Add 400 μ L of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[\[11\]](#)
- Data Analysis: Gate on the cell population in a forward scatter versus side scatter plot. Create a quadrant plot of FITC (Annexin V) versus PI fluorescence to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the investigation of the effects of **ZK756326 dihydrochloride** on cell cycle progression.

Experimental Workflow



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Workflow for Cell Cycle Analysis.

Materials:

- CCR8-expressing cells
- **ZK756326 dihydrochloride**
- Phosphate-Buffered Saline (PBS)
- Ice-cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

- Cell Treatment: Treat CCR8-expressing cells with **ZK756326 dihydrochloride** for a desired duration (e.g., 24 hours).
- Cell Harvesting: Harvest approximately 1×10^6 cells per sample.
- Fixation: Wash the cells with PBS and resuspend the pellet in 400 μ L of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[\[12\]](#)
- Washing: Centrifuge the fixed cells and wash twice with PBS.[\[12\]](#)
- Staining: Resuspend the cell pellet in 50 μ L of RNase A solution (100 μ g/mL) and incubate for a few minutes. Add 400 μ L of PI solution (50 μ g/mL) and mix well.[\[12\]](#) Incubate for 5-10 minutes at room temperature.[\[12\]](#)
- Data Acquisition: Analyze the samples on a flow cytometer, ensuring to use a linear scale for the PI fluorescence channel and appropriate doublet discrimination.[\[12\]](#)
- Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

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